molecular formula C14H15BFNO2 B2419581 (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid CAS No. 1312922-65-8

(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid

Cat. No.: B2419581
CAS No.: 1312922-65-8
M. Wt: 259.09
InChI Key: XNNOIVXBOXYBFW-UHFFFAOYSA-N
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Description

(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its application in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of a fluoro-substituted benzene derivative with a boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as crystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fluoro and amino groups .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
This boronic acid derivative is increasingly recognized for its utility as an intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biomolecules enhances its effectiveness in developing drugs targeting diseases such as cancer. The compound’s structural attributes allow it to participate in critical reactions that lead to the formation of biologically active molecules .

Case Study: Anticancer Agents
Research has demonstrated that compounds similar to (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid can be utilized in synthesizing potent anticancer agents. For instance, its application in the Suzuki-Miyaura cross-coupling reaction facilitates the construction of complex structures that exhibit significant cytotoxicity against various cancer cell lines .

Material Science

Development of Advanced Materials
In material science, this compound is employed in creating advanced materials, including polymers and nanomaterials. The unique boronic acid functionality contributes to enhanced properties such as conductivity and mechanical strength, making these materials suitable for electronic and structural applications .

Table 1: Properties of Boronic Acid Derivatives in Material Science

PropertyValueApplication Area
ConductivityHighElectronic devices
Mechanical StrengthEnhancedStructural materials
Thermal StabilityImprovedHigh-temperature applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
This compound serves as a valuable reagent in various organic synthesis processes, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. These reactions are crucial for building complex organic molecules efficiently, which is essential for both academic research and industrial applications .

Example Reaction:
The reaction of this compound with aryl halides can yield biaryl compounds that are significant in drug discovery.

Diagnostics

Enhancing Diagnostic Tools
The application of this compound extends to the development of diagnostic tools. It aids in detecting specific biomolecules, thereby enhancing the sensitivity and specificity of tests used in clinical settings .

Case Study: Biomolecule Detection
In one study, derivatives of this compound were utilized to create sensors capable of detecting glucose levels with high precision. The boronic acid moiety interacts with diols present in glucose, allowing for selective detection .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both fluoro and amino groups, which enhance its reactivity and provide additional functionalization options. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .

Biological Activity

(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid, with the CAS number 1312922-65-8, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a boronic acid group, and a methyl(phenyl)amino side chain. Its applications span across organic synthesis and medicinal chemistry, particularly in enzyme inhibition and as a biochemical probe.

The biological activity of this compound primarily involves its ability to interact with various biological targets through the boronic acid functional group. This interaction can lead to reversible covalent bonding with hydroxyl or amino groups on proteins, resulting in enzyme inhibition or activation.

Enzyme Inhibition

  • Serine Proteases : The compound has been shown to inhibit serine proteases such as trypsin and chymotrypsin by forming covalent bonds with the serine residue in their active sites. This inhibition can significantly impact proteolytic pathways.
  • Tyrosine Kinases : It also inhibits tyrosine kinases, which play critical roles in cell signaling and regulation of gene expression. By altering the phosphorylation states of proteins, this compound can influence various cellular processes.

Biological Applications

The versatility of this compound allows it to be explored in several biological contexts:

  • Cancer Research : Studies have indicated that this compound may serve as a potential anticancer agent by inhibiting receptor tyrosine kinases (RTKs), which are often overactive in cancerous cells .
  • Viral Inhibition : Recent research highlights its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), crucial for viral replication. In vitro assays demonstrate that it can reduce Mpro activity by approximately 23% at a concentration of 20 μM .

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A study focused on the design and synthesis of β-amido boronic acids revealed that compounds similar to this compound exhibited significant inhibitory activity against the Mpro of SARS-CoV-2. The selectivity for Mpro over other proteases suggests potential therapeutic applications in treating COVID-19 .

Case Study 2: Targeting Serine Proteases

In another investigation, the inhibitory effects of boronic acids on serine proteases were evaluated. The study confirmed that this compound effectively inhibited trypsin and chymotrypsin, showcasing its utility in biochemical assays and potential therapeutic applications.

The compound's biochemical properties are characterized by its ability to form stable complexes with various biomolecules. These interactions can be exploited for analytical techniques, including:

  • Affinity Chromatography : Utilizing its binding capabilities to isolate specific proteins.
  • Fluorescent Probes : Modifying the compound to create probes for imaging biological processes.

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar compounds is useful:

Compound NameStructureUnique Features
2-Fluoro-5-methylphenylboronic acidLacks amino side chainSimpler structure
4-Bromo-3-fluorophenylboronic acidDifferent halogen substitutionUsed in similar reactions
3-Amino-4-fluorophenylboronic acidContains amino groupPotential for diverse activities

This table illustrates how the specific functionalities of this compound enhance its reactivity and biological activity compared to other boronic acids.

Properties

IUPAC Name

[2-fluoro-5-[(N-methylanilino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BFNO2/c1-17(12-5-3-2-4-6-12)10-11-7-8-14(16)13(9-11)15(18)19/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNOIVXBOXYBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CN(C)C2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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